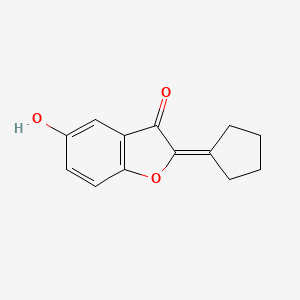![molecular formula C13H18N2O5 B2632012 N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 320421-86-1](/img/structure/B2632012.png)
N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide” is a chemical compound with the CAS Number: 320421-86-1. Its molecular weight is 282.3 and its IUPAC name is methyl (2E)-2-[1-(2,4,5-trimethoxyphenyl)ethylidene]hydrazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O5/c1-8(14-15-13(16)20-5)9-6-11(18-3)12(19-4)7-10(9)17-2/h6-7,14H,1H2,2-5H3,(H,15,16). This code provides a specific representation of the molecule’s structure .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide derivatives are studied for their role as corrosion inhibitors. These compounds have shown potential in protecting metal surfaces, especially mild steel, in corrosive environments like hydrochloric acid solutions. The effectiveness of these inhibitors is assessed through various techniques like electrochemical experiments, scanning electron microscopy, and computational studies, which help in understanding their protective mechanism against corrosion (Singh et al., 2021); (Paul et al., 2020).
Optical Applications
- Certain hydrazones derived from this compound are investigated for their nonlinear optical properties. These properties are crucial for applications in optical devices such as optical limiters and switches. The studies focus on the measurement of various optical parameters, indicating the potential of these compounds in the field of photonics and optoelectronics (Naseema et al., 2010); (Naseema et al., 2012).
Anticancer Activity
- Research has been conducted on derivatives of this compound for their potential anticancer properties. These compounds have been tested against various human cancer cell lines, showing moderate to good activity compared to standard drugs. The presence of methoxy and nitro groups in the benzamide moiety of these compounds enhances their potency as anticancer agents (Mohan et al., 2021).
Antioxidant and Antimicrobial Activity
- Studies on Schiff base compounds derived from this compound reveal significant antioxidant and antimicrobial activities. These compounds exhibit activity against various bacterial and fungal strains and show potential as effective antioxidants, comparable to known antioxidants like ascorbic acid. Their ability to bind to DNA and enzyme inhibition properties are also notable (Sirajuddin et al., 2013).
Chemical Synthesis and Characterization
- Research into the synthesis and characterization of compounds related to this compound, including their molecular structures and spectroscopic properties, provides valuable insights for further pharmaceutical and chemical applications. These studies often involve advanced techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry (Faye et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl N-[(E)-1-(2,4,5-trimethoxyphenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-8(14-15-13(16)20-5)9-6-11(18-3)12(19-4)7-10(9)17-2/h6-7H,1-5H3,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIJVFUVFQYEOF-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=C(C=C1OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=C(C=C1OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2631931.png)
![6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2631932.png)
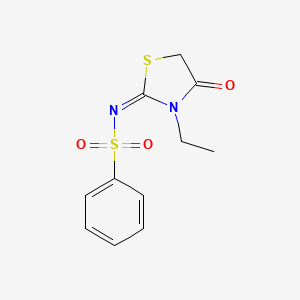


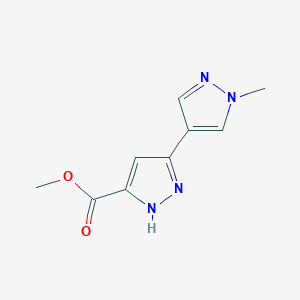
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2631940.png)
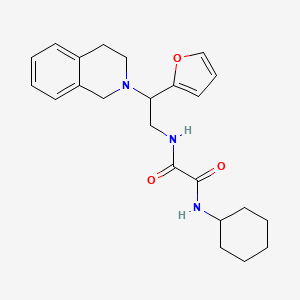
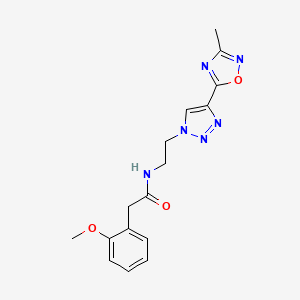
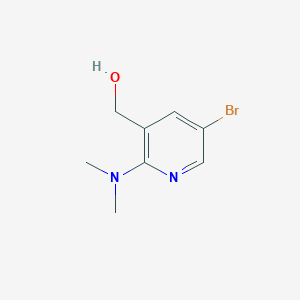
![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)
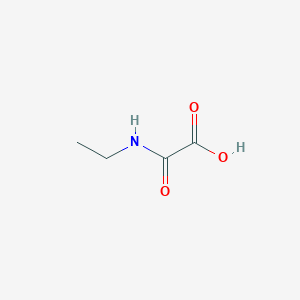
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)
